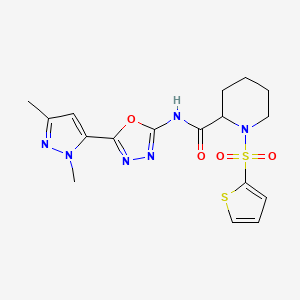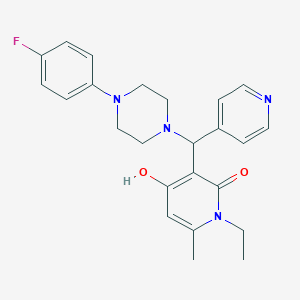![molecular formula C23H25N3O4S B2640372 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1286700-19-3](/img/structure/B2640372.png)
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is an organic molecule characterized by its complex structure, which includes isoquinoline, benzo[d]thiazole, and azetidine moieties. Its multi-functional groups make it a compound of interest in both synthetic organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone involves multiple steps:
Formation of the Isoquinoline Core: : Starting from a suitable precursor, the isoquinoline core is synthesized via Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Introduction of the Azetidine Group: : The azetidine ring is then introduced using nucleophilic substitution reactions, ensuring the correct stereochemistry is maintained.
Incorporation of the Benzo[d]thiazole Moiety: : Finally, the benzo[d]thiazole unit is coupled to the intermediate through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial synthesis of this compound would scale up the laboratory methods, optimizing reaction conditions to increase yield and purity. Catalysts and solvents would be chosen to minimize cost and environmental impact, using continuous flow reactors for increased efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several chemical reactions:
Oxidation: : The presence of methoxy groups allows oxidation under mild conditions, potentially forming quinones.
Reduction: : The isoquinoline ring can be reduced to tetrahydroisoquinoline under hydrogenation conditions.
Substitution: : Nucleophilic substitution can occur on the azetidine and benzo[d]thiazole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acetic acid.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: : Formation of quinones and other oxidized derivatives.
Reduction: : Tetrahydro derivatives of the isoquinoline ring.
Substitution: : Various functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
This compound has a range of applications in scientific research:
Chemistry: : Used as a precursor for the synthesis of complex heterocyclic systems.
Biology: : Investigated for its potential as a biochemical probe in cell studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Potential use in the development of new materials with specific electronic properties.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action of this compound depends on its application:
Pharmacology: : It may interact with enzymes and receptors in the body, influencing biochemical pathways involved in disease processes.
Chemistry: : Acts as an intermediate in organic synthesis, enabling the formation of new chemical bonds.
Comparación Con Compuestos Similares
Unique Features
What sets this compound apart from similar molecules is the combination of its structural elements—isoquinoline, benzo[d]thiazole, and azetidine—all in one molecule, providing unique reactivity and potential biological activity.
Similar Compounds
6,7-Dimethoxyisoquinoline
2-Methoxybenzo[d]thiazole
Azetidin-3-ylmethanone
These compounds share structural similarities but lack the full combination of functional groups found in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone, resulting in different chemical properties and applications.
Propiedades
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-17-4-5-18-21(10-17)31-23(24-18)26-12-16(13-26)22(27)25-7-6-14-8-19(29-2)20(30-3)9-15(14)11-25/h4-5,8-10,16H,6-7,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGYDZYYOUFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCC5=CC(=C(C=C5C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640293.png)

![Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2640296.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)
![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2640301.png)
![2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640304.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)
![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)
![2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B2640310.png)

